molecular formula C6H5Br2N B146533 2,4-Dibromoaniline CAS No. 615-57-6

2,4-Dibromoaniline

Cat. No. B146533
CAS RN: 615-57-6
M. Wt: 250.92 g/mol
InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N
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Description

2,4-Dibromoaniline is a brominated derivative of aniline, which is an important building block in organic chemistry and is used in the synthesis of various chemical compounds. Although the provided papers do not directly discuss 2,4-Dibromoaniline, they do provide insights into the synthesis and properties of related bromoaniline compounds, which can be extrapolated to understand 2,4-Dibromoaniline.

Synthesis Analysis

The synthesis of brominated anilines can be complex, involving multiple steps and various catalysts. For instance, a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization is used to synthesize 2-amino-3-bromoquinolines from gem-dibromovinylanilines . Similarly, the regioselective 2,4-dibromohydration of conjugated enynes leads to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is a precursor to other compounds . These methods highlight the versatility of bromoanilines in synthesis and their potential utility in creating 2,4-Dibromoaniline derivatives.

Molecular Structure Analysis

The molecular structure of bromoanilines is characterized by the presence of bromine atoms on the benzene ring, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline shows classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are likely to be present in 2,4-Dibromoaniline as well, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Bromoanilines participate in various chemical reactions, often facilitated by their bromine substituents. The regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine is an example of how bromine substituents can direct the coupling position . This principle can be applied to understand the reactivity of 2,4-Dibromoaniline in similar cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoanilines are influenced by the presence of bromine atoms. For instance, the crystal structure of 2,6-dibromo-4-nitroaniline reveals weak hydrogen bonds and interactions between oxygen and bromine atoms, forming π-stacked two-dimensional layers . These interactions can affect the melting point, solubility, and stability of the compound. The synthesis and characterization of 2,6-dialkyl-4-bromoaniline also provide insights into the reactivity and physical properties of bromoanilines, which can be relevant for 2,4-Dibromoaniline .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2,4-Dibromoaniline serves as an important organic intermediate in the synthesis of various compounds. It is notably utilized in pharmaceuticals, alkaloids, and ferromagnetics. Traditional synthesis methods involve hydrolysis of dibromoaminobenzene sulfonamide derivatives, with more efficient methods being developed over time (Geng Rui-xue, 2004).

Electrochemical Oxidation and Analysis

Electrochemical oxidation studies of 2,4-dibromoaniline provide insights into its reactivity and potential applications in electrochemistry. These studies explore the oxidation mechanisms and products formed, contributing to a better understanding of its chemical behavior (M. Kádár et al., 2001); (S. Arias & E. Brillas, 1985).

Spectroscopy and Quantum Computational Studies

Research in the field of spectroscopy and quantum computations has been conducted on 2,4-dibromoaniline. These studies involve molecular structure analysis, vibrational assignments, and investigation of its bonding and anti-bonding nature. Such studies aid in understanding the electronic and thermodynamic nature of 2,4-dibromoaniline, which can be valuable in various chemical and pharmaceutical applications (C. Abraham et al., 2018).

Environmental Impact and Phytovolatilization

Studies involving 2,4-dibromoaniline in environmental contexts, such as its uptake and volatilization in rice plants, provide critical insights into its behavior in natural settings. This research helps in understanding the environmental fate of such compounds, which is crucial for assessing their ecological impact (Qing Zhang et al., 2020).

Photographic and Absorption Spectrum Analysis

The absorption spectrum of 2,4-dibromoaniline in vapor phase has been documented, providing valuable information for applications in fields like material science and photonics. Such studies contribute to our understanding of the optical properties of these compounds (V. N. Verma et al., 1972).

Safety And Hazards

2,4-Dibromoaniline is considered hazardous . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if inhaled or swallowed, and toxic in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored locked up and disposed of properly .

Future Directions

The future directions of 2,4-Dibromoaniline research could involve further exploration of its photoreactivity and photodegradation mechanisms . It is also important to consider the environmental implications of its use, as it has been found in wastewater . The released Br- can be converted to toxic brominated disinfection byproducts and bromate in subsequent oxidation processes .

properties

IUPAC Name

2,4-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSRXWYRUJCNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060654
Record name 2,4-Dibromoaniline
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Molecular Weight

250.92 g/mol
Source PubChem
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Product Name

2,4-Dibromoaniline

CAS RN

615-57-6, 63505-64-6
Record name 2,4-Dibromoaniline
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Record name 2,4-Dibromoaniline
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Record name Dibromobenzenamine
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Record name Benzenamine, 2,4-dibromo-
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Record name 2,4-Dibromoaniline
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Record name 2,4-DIBROMOANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
M Kádár, Z Nagy, T Karancsi, G Farsang - Electrochimica acta, 2001 - Elsevier
The electrochemical oxidation of 4-bromo-, 2,4-dibromo-, 2,4,6-tribromo- and 4-iodoanilines was investigated in acetonitrile solution. Based on the experimental results, it can be stated …
Number of citations: 36 www.sciencedirect.com
L Wang, H Xu, J Lu, JM Chovelon, Y Ji - Water Research, 2022 - Elsevier
As one of the most effective expectorant class drugs, ambroxol (AMB) has been frequently used to treat acute and chronic bronchitis. Extensive use and human excretion result in the …
Number of citations: 1 www.sciencedirect.com
S Arias, E Brillas - Electrochimica acta, 1985 - Elsevier
The electrochemical oxidation of the 2,4-dibromoaniline in aqueous sulphuric acid solutions at concentrations higher than 1.0 M, at a Pt electrode, has been studied by rotating-disk …
Number of citations: 8 www.sciencedirect.com
CS Abraham, JC Prasana, S Muthu, M Raja - Journal of Molecular …, 2018 - Elsevier
The research exploration will comprise of investigating the molecular structure, vibrational assignments, bonding and anti-bonding nature, nonlinear optical, electronic and …
Number of citations: 92 www.sciencedirect.com
S Arias, E Brillas, JM Costa - Journal of the Chemical Society, Faraday …, 1987 - pubs.rsc.org
The electrochemical oxidation of 2,4-dibromo-6-nitroaniline in aqueous sulphuric acid solutions at concentrations cacid > 9.0 mol dm–3 on a platinum electrode has been studied by the …
Number of citations: 2 pubs.rsc.org
PH Allott - 1986 - search.proquest.com
A method has been developed for bromination of aromatic compounds in aqueous solution in an isoperibol calorimeter. The enthalpies of bromination of phenol to 2, 4, 6-…
Number of citations: 2 search.proquest.com
M Kádár, Z Takáts, T Karancsi… - … An International Journal …, 1999 - Wiley Online Library
The specialities of the electrooxidation of 4‐halogenoanilines, in neutral MeCN solvent is described. The CV behavior of 4‐chloro‐, bromo‐ and iodoanilines the corresponding 2,4‐…
VN Verma, KPR Nair, DK Rai - Applied Spectroscopy, 1972 - opg.optica.org
The near ultraviolet absorption spectrum of 2,4-dibromoaniline in vapor phase has been photographed for the first time on a Q-24 Zeiss Medium Quartz Spectrograph. The quartz to …
Number of citations: 2 opg.optica.org
HY Choi, DY Chi - Journal of the American Chemical Society, 2001 - ACS Publications
Bromine as an aromatic substituent is very useful as a site for further substitution, using palladium-catalyzed and other aromatic substitution strategies. However, because the …
Number of citations: 70 pubs.acs.org
FD Chattaway, KJP Orton - Journal of the Chemical Society …, 1901 - pubs.rsc.org
… 2 : 4-Dibromoaniline similarly yields 2-chloro-4 : 6-dibromoaniline, but a slight evolution of bromine takes place. As has already been mentioned (this vol., 461), when by the action of a …
Number of citations: 2 pubs.rsc.org

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